molecular formula C21H25N3O4 B5314366 (3S,5R)-1-[(3-methoxyphenyl)methyl]-5-(pyridin-4-ylmethylcarbamoyl)piperidine-3-carboxylic acid

(3S,5R)-1-[(3-methoxyphenyl)methyl]-5-(pyridin-4-ylmethylcarbamoyl)piperidine-3-carboxylic acid

Cat. No.: B5314366
M. Wt: 383.4 g/mol
InChI Key: UEKQWXVQDAYRIO-MSOLQXFVSA-N
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Description

(3S,5R)-1-[(3-methoxyphenyl)methyl]-5-(pyridin-4-ylmethylcarbamoyl)piperidine-3-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a methoxyphenyl group, and a pyridinylmethylcarbamoyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-1-[(3-methoxyphenyl)methyl]-5-(pyridin-4-ylmethylcarbamoyl)piperidine-3-carboxylic acid typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methoxyphenyl group, and the attachment of the pyridinylmethylcarbamoyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-1-[(3-methoxyphenyl)methyl]-5-(pyridin-4-ylmethylcarbamoyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3S,5R)-1-[(3-methoxyphenyl)methyl]-5-(pyridin-4-ylmethylcarbamoyl)piperidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for investigating enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicine, this compound has potential therapeutic applications. It may be explored as a candidate for drug development, particularly in areas such as cancer treatment, neurological disorders, and infectious diseases.

Industry

In the industrial sector, this compound can be utilized in the development of new materials, catalysts, and other products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (3S,5R)-1-[(3-methoxyphenyl)methyl]-5-(pyridin-4-ylmethylcarbamoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, such as:

  • (3S,5R)-1-[(3-chlorophenyl)methyl]-5-(pyridin-4-ylmethylcarbamoyl)piperidine-3-carboxylic acid
  • (3S,5R)-1-[(3-fluorophenyl)methyl]-5-(pyridin-4-ylmethylcarbamoyl)piperidine-3-carboxylic acid

Uniqueness

What sets (3S,5R)-1-[(3-methoxyphenyl)methyl]-5-(pyridin-4-ylmethylcarbamoyl)piperidine-3-carboxylic acid apart is its specific combination of functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(3S,5R)-1-[(3-methoxyphenyl)methyl]-5-(pyridin-4-ylmethylcarbamoyl)piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-28-19-4-2-3-16(9-19)12-24-13-17(10-18(14-24)21(26)27)20(25)23-11-15-5-7-22-8-6-15/h2-9,17-18H,10-14H2,1H3,(H,23,25)(H,26,27)/t17-,18+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKQWXVQDAYRIO-MSOLQXFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CC(CC(C2)C(=O)O)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)CN2C[C@@H](C[C@@H](C2)C(=O)O)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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